N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide
Brand Name: Vulcanchem
CAS No.: 102107-36-8
VCID: VC20834551
InChI: InChI=1S/C23H33N3O4S/c1-3-4-5-6-7-8-9-10-11-14-22(28)26-31(29,30)21-16-15-20(25-18(2)27)19-13-12-17-24-23(19)21/h12-13,15-17H,3-11,14H2,1-2H3,(H,25,27)(H,26,28)
SMILES: CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2
Molecular Formula: C23H33N3O4S
Molecular Weight: 447.6 g/mol

N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide

CAS No.: 102107-36-8

Cat. No.: VC20834551

Molecular Formula: C23H33N3O4S

Molecular Weight: 447.6 g/mol

* For research use only. Not for human or veterinary use.

N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide - 102107-36-8

Specification

CAS No. 102107-36-8
Molecular Formula C23H33N3O4S
Molecular Weight 447.6 g/mol
IUPAC Name N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide
Standard InChI InChI=1S/C23H33N3O4S/c1-3-4-5-6-7-8-9-10-11-14-22(28)26-31(29,30)21-16-15-20(25-18(2)27)19-13-12-17-24-23(19)21/h12-13,15-17H,3-11,14H2,1-2H3,(H,25,27)(H,26,28)
Standard InChI Key UNTGZLCUHXWRKP-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2
Canonical SMILES CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator